

Cross-Referencing Experimental Data with (+)-3-Bromocamphor Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-3-Bromocamphor

Cat. No.: B079212

[Get Quote](#)

For researchers engaged in the synthesis, analysis, or application of chiral compounds, accurate characterization is paramount. This guide provides a comprehensive comparison of experimental data for **(+)-3-Bromocamphor** with established literature values. By presenting key physical and spectroscopic data in a clear, comparative format, this document serves as a valuable resource for identity confirmation and purity assessment. Detailed experimental protocols for the cited characterization techniques are also included to support methodological replication and validation.

Comparison of Physical and Spectroscopic Data

The following table summarizes the literature values for key analytical data of **(+)-3-Bromocamphor**, providing a benchmark for experimental results.

Parameter	Literature Value	Experimental Data
Specific Rotation	+136° to +145° (c=1-2, ethanol)[1][2]	
Melting Point	75-77 °C[1][2][3]	
¹ H NMR (CDCl ₃)	See Table 2 for detailed assignments[4]	
¹³ C NMR (CDCl ₃)	See Table 3 for detailed assignments	
Infrared (IR)	See Table 4 for characteristic peaks[5]	

Table 1: Literature vs. Experimental Data for **(+)-3-Bromocamphor**

Spectroscopic Data Breakdown

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule.

Peak Label	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
A	4.625	d	4.9	C3-H
B	2.306	m		C4-H
C	2.084	m		C5-H α
D	1.885	m		C6-H α
E	1.695	m		C5-H β
F	1.431	m		C6-H β
G	1.085	s		C8-CH ₃
J	0.974	s		C9-CH ₃
K	0.937	s		C10-CH ₃

Table 2: ¹H NMR Chemical Shifts and Assignments for **(+)-3-Bromocamphor** in CDCl₃.[\[4\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon Atom	Chemical Shift (ppm)
C1	58.5
C2	212.0
C3	59.5
C4	43.5
C5	27.0
C6	30.0
C7	47.0
C8	19.8
C9	19.2
C10	9.5

Table 3: Predicted ^{13}C NMR Chemical Shifts for **(+)-3-Bromocamphor** in CDCl_3 .

Infrared (IR) Spectroscopy

The IR spectrum identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~2960, ~2870	C-H stretch	Alkyl
~1745	C=O stretch	Ketone
~1450	C-H bend	Alkyl
~700	C-Br stretch	Alkyl Halide

Table 4: Characteristic IR Absorption Bands for **(+)-3-Bromocamphor**.^[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Specific Rotation

- Sample Preparation: Accurately weigh approximately 100 mg of **(+)-3-Bromocamphor** and dissolve it in a 10 mL volumetric flask using absolute ethanol as the solvent. Ensure the sample is fully dissolved and the solution is homogeneous.
- Instrumentation: Use a polarimeter calibrated with a standard quartz plate. The light source should be a sodium D-line lamp (589 nm).
- Measurement: Rinse the sample cell (1 dm path length) with the solvent, then fill it with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation at a constant temperature (typically 20 °C).
- Calculation: The specific rotation ($[\alpha]$) is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.

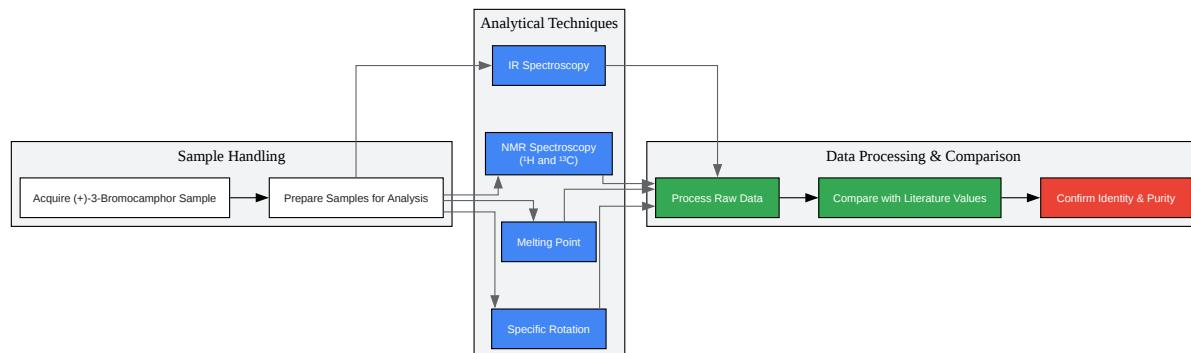
Melting Point

- Sample Preparation: Place a small amount of finely powdered, dry **(+)-3-Bromocamphor** into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Instrumentation: Use a calibrated melting point apparatus.
- Measurement: Place the capillary tube in the apparatus and heat at a rate of approximately 10-15 °C per minute until the temperature is about 15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-20 mg of **(+)-3-Bromocamphor** in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard (0

ppm). Transfer the solution to a 5 mm NMR tube.[\[6\]](#)


- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[\[6\]](#)
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.[\[6\]](#)
- Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. For ^1H NMR, integrate the signals to determine proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film): Dissolve a small amount of **(+)-3-Bromocamphor** in a volatile solvent like dichloromethane. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[7\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Measurement: Place the salt plate in the sample holder of the spectrometer. Record a background spectrum of the clean, empty salt plate. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of **(+)-3-Bromocamphor**, from sample acquisition to data analysis and comparison.

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **(+)-3-Bromocamphor**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. D-3-BROMOCAMPHOR(76-29-9) 13C NMR [m.chemicalbook.com]
- 3. books.rsc.org [books.rsc.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Cross-Referencing Experimental Data with (+)-3-Bromocamphor Literature Values: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079212#cross-referencing-experimental-data-with-3-bromocamphor-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com